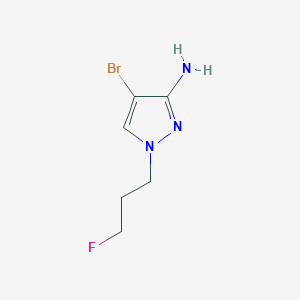![molecular formula C9H10FN3 B13154036 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is an organic compound with the molecular formula C9H10FN3 It is characterized by the presence of an aminoethyl group, a fluorine atom, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile typically involves the reaction of 6-fluorobenzonitrile with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then isolated and purified using industrial-scale purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different overall structure and properties.
2-[(2-Aminoethyl)amino]-ethanol: Another compound with an aminoethyl group, used in different applications.
Uniqueness
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10FN3 |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
2-(2-aminoethylamino)-6-fluorobenzonitrile |
InChI |
InChI=1S/C9H10FN3/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,13H,4-5,11H2 |
InChI-Schlüssel |
ZGLTZZUTNSSTSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C#N)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)












